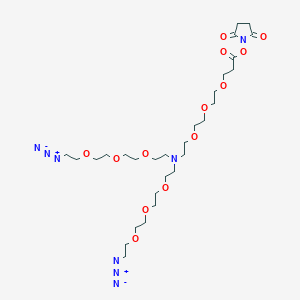

N-(NHS-PEG3)-N-bis(PEG3-azide)

Descripción

Evolution of Linker Chemistry for Complex Molecular Architectures

The field of linker chemistry has undergone a remarkable evolution. Initially, simple homobifunctional linkers were used to connect two identical or similar molecules. However, the demand for more complex and controlled molecular assemblies spurred the development of heterobifunctional linkers, which possess two different reactive groups, allowing for sequential conjugation reactions. chemscene.com This was a critical step in minimizing unwanted side reactions and creating more defined conjugates. chemscene.com

The evolution continued with the introduction of linkers incorporating features like cleavable sites, which can be broken under specific physiological conditions, and self-immolative spacers that degrade spontaneously after a triggering event. symeres.comrsc.org The development of next-generation linkers focuses on achieving a delicate balance between stability in circulation and efficient cleavage at the target site. digitellinc.com This progression has been crucial for applications like antibody-drug conjugates (ADCs), where precise drug release is essential. digitellinc.comabzena.com The journey from simple spacers to intelligent, responsive molecules reflects the growing sophistication of molecular design in addressing complex biological and chemical challenges. researchgate.net

Significance of PEG Scaffolds in Bioconjugation and Materials Science Research

Polyethylene (B3416737) glycol (PEG) has become a cornerstone in bioconjugation and materials science due to its unique set of properties. chempep.comnews-medical.net PEG is a synthetic, hydrophilic, and biocompatible polymer that is non-toxic and generally non-immunogenic. news-medical.netthermofisher.com These characteristics make it ideal for use in biomedical applications. nih.gov The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility and stability of proteins and other biomolecules, reduce their aggregation, and decrease their immunogenicity. thermofisher.comprecisepeg.com

In drug delivery, PEG linkers can improve the pharmacokinetic properties of therapeutics by increasing their circulation time in the bloodstream. news-medical.netsigmaaldrich.com In materials science, the versatility of PEG allows for the creation of hydrogels and other biomaterials with tunable properties. Multi-arm PEGs, for instance, can be crosslinked to form these structures, which are valuable in tissue engineering and as drug delivery vehicles. sigmaaldrich.com The ability to modify the length and architecture of the PEG chain provides precise control over the properties of the final conjugate or material. precisepeg.comsigmaaldrich.com

Positioning of Branched PEG Linkers within Contemporary Chemical Biology Tools

Branched PEG linkers, a class of multi-arm PEG reagents, have carved out a significant niche in the toolkit of chemical biologists. broadpharm.comaxispharm.com Unlike their linear counterparts, branched PEGs offer multiple attachment points, enabling the construction of more complex and multivalent molecular architectures. precisepeg.com This is particularly advantageous in applications like antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio can be achieved without compromising the antibody's function. broadpharm.com

The branched structure can also lead to higher molecular weights and increased functionality, which can improve the pharmacokinetic profile of a drug by reducing renal clearance. Furthermore, the use of branched PEGs allows for the creation of multifunctional conjugates where different molecules, such as targeting ligands and therapeutic agents, can be incorporated into a single construct. This capability is crucial for developing sophisticated drug delivery systems and diagnostic probes.

Overview of N-(NHS-PEG3)-N-bis(PEG3-azide) as a Branched Heterotrifunctional Reagent

N-(NHS-PEG3)-N-bis(PEG3-azide) is a prime example of a branched, heterotrifunctional PEG linker. guidechem.comcd-bioparticles.net This molecule possesses three distinct reactive functionalities integrated into a branched PEG scaffold. biosynth.combroadpharm.com Specifically, it contains one N-hydroxysuccinimide (NHS) ester and two azide (B81097) groups. guidechem.comcd-bioparticles.net

The NHS ester is highly reactive towards primary amines, which are commonly found in proteins and other biomolecules, forming a stable amide bond. thermofisher.comcreative-proteomics.com This reaction is efficient at physiological to slightly alkaline pH. thermofisher.com The two azide groups, on the other hand, are ready to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frsigmaaldrich.comlabinsights.nl Click chemistry is renowned for its high efficiency, specificity, and biocompatibility. sigmaaldrich.comajgreenchem.com

The combination of these three reactive groups on a flexible and hydrophilic PEG backbone makes N-(NHS-PEG3)-N-bis(PEG3-azide) a powerful tool for creating complex, multi-component systems in a controlled and stepwise manner. broadpharm.com It is particularly well-suited for applications in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced bioconjugates. targetmol.com

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGSTOKLAFFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N8O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Functional Design Principles of N Nhs Peg3 N Bis Peg3 Azide

Structural Configuration of the Branched PEG Scaffold

The foundation of N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched PEG scaffold. Unlike linear PEG linkers that connect two molecules in a direct line, branched PEGs possess multiple arms extending from a central core. This branched design allows for the creation of more complex molecular structures and can offer advantages such as increased molecular weight and the ability to attach a higher concentration of payloads in applications like antibody-drug conjugates (ADCs). broadpharm.com

The arms of the N-(NHS-PEG3)-N-bis(PEG3-azide) scaffold are composed of polyethylene (B3416737) glycol (PEG) units, specifically with three repeating ethylene (B1197577) oxide units (PEG3). PEG is widely used in biomedical applications due to its key properties:

Hydrophilicity: The repeating ethylene oxide units can form hydrogen bonds with water, making the molecule highly soluble in aqueous environments. chempep.comrsc.org This increased water solubility is crucial for biological applications, as it can prevent the aggregation of hydrophobic molecules to which it is attached. rsc.org

Flexibility: The PEG chains are flexible, which can be advantageous in bioconjugation by allowing the attached molecules to maintain their native conformation and function. The length of the PEG spacer can be critical; for instance, shorter PEG linkers have been shown to improve the performance of certain imaging probes. medkoo.com

Biocompatibility: PEG is known for its low toxicity and low immunogenicity. mdpi.compreprints.org

Synthetic Methodologies and Chemical Derivatization of N Nhs Peg3 N Bis Peg3 Azide

Retrosynthetic Analysis of the Branched PEG Scaffold

A retrosynthetic analysis of N-(NHS-PEG3)-N-bis(PEG3-azide) deconstructs the molecule into simpler, more readily available starting materials. The core of this molecule is a branched trifunctional linker. rsc.org The synthesis of such branched structures can be approached through a convergent strategy where pre-functionalized PEG arms are attached to a central branching unit. rsc.orggoogle.comchemrxiv.org

The key disconnections in the retrosynthesis are:

Disconnection of the NHS ester: This reveals a terminal carboxylic acid. The NHS ester is typically formed in the final steps of the synthesis due to its susceptibility to hydrolysis. thermofisher.combroadpharm.com

Disconnection of the two azide-terminated PEG arms: This leads back to a central amine core and two separate PEG chains functionalized with a leaving group (e.g., tosylate or mesylate) for subsequent azidation.

Disconnection of the PEG chains: This simplifies the structure to the fundamental ethylene (B1197577) glycol repeating units.

This analysis suggests a synthetic strategy that involves building the branched PEG backbone first, followed by the introduction of the azide (B81097) functionalities, and finally, the activation of the carboxylic acid to the NHS ester.

Synthetic Pathways for Azide Precursors

The introduction of the azide functionality is a critical step in the synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide). The azide group serves as a versatile handle for "click chemistry" reactions.

Nucleophilic Substitution Strategies for Terminal Azide Installation

The most common method for introducing a terminal azide group onto a PEG chain is through nucleophilic substitution. alfa-chemistry.comtandfonline.com This typically involves a two-step process:

Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of a PEG chain is a poor leaving group and must first be converted into a better one. Common methods include tosylation or mesylation, where the hydroxyl group reacts with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt3) or pyridine. mdpi.comnih.gov

Substitution with Azide: The resulting tosylated or mesylated PEG is then reacted with an azide salt, typically sodium azide (NaN3), in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com The azide anion (N3-) acts as the nucleophile, displacing the tosylate or mesylate group to form the terminal azide.

An alternative approach involves the use of halogenated PEG precursors (e.g., PEG-Br or PEG-I), which can also undergo nucleophilic substitution with sodium azide. tandfonline.comresearchgate.netcreativepegworks.comtandfonline.com

Optimization of Reaction Conditions for Azide Functionalization

Several factors can be optimized to ensure high yields and purity of the azido-PEG product.

| Parameter | Conditions and Considerations |

| Solvent | Polar aprotic solvents like DMF or DMSO are commonly used as they effectively solvate the azide salt and the PEG polymer. mdpi.com |

| Temperature | The reaction temperature is typically elevated (e.g., 60-90°C) to facilitate the substitution reaction. mdpi.com |

| Reaction Time | Reaction times can vary from a few hours to overnight, and progress is often monitored by techniques like TLC or NMR spectroscopy. broadpharm.comnih.gov |

| Stoichiometry | A molar excess of sodium azide is generally used to drive the reaction to completion. mdpi.com |

| Purification | After the reaction, the crude product is typically purified to remove excess reagents and byproducts. This may involve aqueous workup, extraction, and precipitation. mdpi.comnih.gov |

Synthetic Routes to NHS Ester Precursors

The NHS ester is a key reactive group for coupling the linker to amine-containing molecules. thermofisher.com

Carboxylic Acid Activation and NHS Ester Formation

The formation of an NHS ester begins with a precursor molecule containing a terminal carboxylic acid. This carboxylic acid is then activated to facilitate the reaction with N-hydroxysuccinimide (NHS). The most widely used method for this activation is the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creativepegworks.comnih.govgoogle.combiochempeg.comresearchgate.net

The general mechanism involves the following steps:

The carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.

This intermediate is then attacked by the hydroxyl group of N-hydroxysuccinimide (NHS).

The NHS ester is formed, and the carbodiimide is released as a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, in the case of DCC).

| Activating Agent | Description |

| DCC (N,N'-dicyclohexylcarbodiimide) | A common and effective coupling agent. The byproduct, DCU, is poorly soluble in many organic solvents and can often be removed by filtration. researchgate.net |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. The urea byproduct is also water-soluble, which can simplify purification during aqueous workups. google.combiochempeg.com |

The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM), DMF, or tetrahydrofuran (B95107) (THF) at room temperature. broadpharm.comgoogle.com The reaction progress can be monitored by chromatography to ensure the complete consumption of the starting carboxylic acid. broadpharm.com

Convergence Strategies for Integrating NHS and Azide Moieties

A convergent synthetic strategy is an efficient approach to building complex molecules like N-(NHS-PEG3)-N-bis(PEG3-azide) by synthesizing different fragments of the molecule separately and then joining them together. google.comchemrxiv.org This approach is often more efficient and allows for easier purification of intermediates compared to a linear synthesis.

For N-(NHS-PEG3)-N-bis(PEG3-azide), a convergent strategy would involve:

Synthesis of the Azide Arms: Two separate PEG chains are functionalized with terminal azide groups as described in section 3.2. These azide-terminated PEG chains may have a protected carboxylic acid or a precursor to it at the other end.

Synthesis of the NHS Ester Precursor Arm: A third PEG chain is prepared with a terminal carboxylic acid, which will later be converted to the NHS ester.

Assembly on a Central Core: The three PEG arms are then coupled to a central branching molecule. For example, a molecule with three reactive sites, such as a tri-functional amine, could serve as the core. rsc.org

Final Activation: Once the branched structure with two azide arms and one carboxylic acid arm is assembled, the final step is the activation of the carboxylic acid to the NHS ester using the methods described in section 3.3.

This convergent approach allows for the modular construction of the final product, enabling flexibility in the length and composition of the PEG arms.

Stepwise Functionalization Approaches

The synthesis of a complex molecule like N-(NHS-PEG3)-N-bis(PEG3-azide) necessitates a carefully planned, stepwise approach to introduce the different reactive moieties without unintended cross-reactivity. A convergent synthesis strategy is often employed, where key building blocks are prepared separately and then combined to form the final product. rsc.org A plausible synthetic route would begin with a central branching unit, which is sequentially elongated and functionalized.

One potential synthetic pathway involves the reductive coupling of bifunctional PEG-azide precursors. rsc.org This method would start with a commercially available oligo(ethylene glycol) that is first converted to a diazide. This diazide can then undergo a reductive coupling with a primary azide, leading to the formation of a symmetrical dialkylamine with two azide-terminated PEG arms. rsc.org The secondary amine at the core of this new branched structure can then be further functionalized.

A key intermediate in the synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide) is its carboxylic acid precursor, N-(acid-PEG3)-N-bis(PEG3-azide). biochempeg.com This intermediate possesses the two azide-terminated PEG arms and a third PEG arm terminating in a carboxylic acid. The final step in the synthesis is the conversion of this terminal carboxylic acid into a highly reactive NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

The stepwise nature of this synthesis allows for purification of intermediates at each stage, ensuring the high purity of the final heterotrifunctional linker. google.com The progress of each reaction step can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). beilstein-journals.orgresearchgate.net

Exploration of Analogues and Custom Synthesis of Derivatives

The versatility of the N-(NHS-PEG3)-N-bis(PEG3-azide) structure lends itself to the creation of a wide array of analogues and derivatives. By systematically modifying the PEG length, branching, and the nature of the reactive handles, custom linkers can be synthesized to meet the specific demands of various research applications, from drug delivery to surface functionalization. cd-bioparticles.netsigmaaldrich.com

Variations in PEG Lengths and Branching Patterns

The polyethylene (B3416737) glycol chains in N-(NHS-PEG3)-N-bis(PEG3-azide) play a crucial role in imparting hydrophilicity and biocompatibility to the conjugates. The length of these PEG chains can be readily modified to fine-tune the physicochemical properties of the final molecule. For example, analogues with longer PEG chains, such as N-(NHS ester-PEG4)-N-bis(PEG4-azide), are commercially available and offer increased water solubility and a longer spacer arm. broadpharm.com The synthesis of such analogues follows a similar stepwise approach, utilizing PEG building blocks of the desired length. beilstein-journals.org

The following table illustrates some of the commercially available analogues with varying PEG lengths:

| Compound Name | Number of Ethylene Glycol Units per Arm |

| N-(NHS-PEG3)-N-bis(PEG3-azide) | 3 |

| N-(NHS ester-PEG4)-N-bis(PEG4-azide) | 4 |

This table showcases examples of how PEG chain length can be varied in this class of linkers. medkoo.combroadpharm.com

Introduction of Alternative Reactive Handles for Specialized Research Applications

The custom synthesis of derivatives of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for the incorporation of a wide range of alternative reactive handles to suit specialized research needs. The azide and NHS ester functionalities are popular due to their roles in "click chemistry" and amine conjugation, respectively. thermofisher.com However, other reactive groups can be introduced to enable different conjugation strategies.

For example, one or both of the azide groups could be replaced with an alkyne, allowing for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) from the opposite direction. nih.gov Alternatively, a thiol-reactive group, such as a maleimide (B117702) or a pyridyldisulfide, could be incorporated to target cysteine residues in proteins. nih.gov The NHS ester could also be substituted with other amine-reactive functionalities or with a group that targets a different amino acid.

The following table provides examples of alternative reactive handles and their target functional groups:

| Alternative Reactive Handle | Target Functional Group | Resulting Linkage |

| Alkyne | Azide | Triazole |

| Maleimide | Thiol (Sulfhydryl) | Thioether |

| Pyridyldisulfide | Thiol (Sulfhydryl) | Disulfide (cleavable) |

| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime |

This table highlights a selection of alternative reactive groups that can be incorporated into custom-synthesized PEG linkers to expand their utility. psu.eduthermofisher.comnih.gov

The synthesis of these derivatives would again rely on a modular, stepwise approach with careful use of orthogonal protecting groups to ensure the selective introduction of the desired functionalities. psu.edunih.gov This adaptability makes branched PEG linkers a powerful platform for the development of novel bioconjugates and advanced materials.

Reactive Modalities and Mechanistic Insights in Conjugation Chemistry

The utility of N-(NHS-PEG3)-N-bis(PEG3-azide) lies in its dual reactivity, enabling precise and controlled assembly of complex biomolecular conjugates. The polyethylene (B3416737) glycol (PEG) linkers incorporated into its structure enhance solubility and can reduce the immunogenicity of the resulting conjugate.

NHS Ester Reactivity with Primary Amines

N-hydroxysuccinimide esters are among the most common reagents for modifying primary amines (-NH2), which are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov The reaction of the NHS ester group in N-(NHS-PEG3)-N-bis(PEG3-azide) with a primary amine proceeds through an acylation mechanism. thermofisher.com

The formation of a stable amide bond occurs via a two-step acyl transfer mechanism. The process is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the carbonyl carbon of the NHS ester. glenresearch.com This attack forms a transient and unstable tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in the formation of a highly stable amide bond between the PEG linker and the amine-containing molecule. glenresearch.comthermofisher.com This reaction is efficient and creates a covalent linkage that is resistant to cleavage under typical biological conditions. thermofisher.com

Kinetic Studies of Amine Acylation in Varied Research Buffers

The efficiency of the NHS ester-amine reaction is significantly influenced by the composition of the reaction buffer. The reaction is typically performed in aqueous solutions, but the NHS ester itself can be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule. lumiprobe.com It is crucial to use high-quality, amine-free DMF to prevent the reagent from reacting with dimethylamine (B145610) impurities. lumiprobe.com

Commonly used buffers that are compatible with NHS ester chemistry are listed in the table below. Buffers containing primary amines, such as Tris, are generally avoided as they compete with the target molecule for reaction with the NHS ester. thermofisher.comlumiprobe.com

| Buffer System | Compatibility with NHS Ester Chemistry | pH Range | Reference |

| Phosphate Buffer | High | 7.2 - 8.0 | thermofisher.comlumiprobe.com |

| Borate Buffer | High | 8.0 - 8.5 | thermofisher.com |

| Carbonate/Bicarbonate Buffer | High | 8.3 - 8.5 | thermofisher.comlumiprobe.com |

| HEPES Buffer | High | 7.2 - 8.5 | thermofisher.com |

| Tris Buffer | Low (Competitive) | - | lumiprobe.com |

pH-Dependence and Selectivity in Protein and Peptide Functionalization

The pH of the reaction medium is a critical parameter governing both the rate and selectivity of the NHS ester conjugation. lumiprobe.com The reaction is strongly pH-dependent because the nucleophilicity of the primary amine requires it to be in its deprotonated, free-base form. jyi.org

At a low pH (below ~7), the amino group is predominantly protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.com As the pH increases into the optimal range of 7.2 to 8.5, the concentration of the deprotonated amine increases, leading to a higher reaction rate. thermofisher.comlumiprobe.com However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction and can lower the conjugation efficiency. lumiprobe.comjst.go.jp For example, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com

The pH can also influence the selectivity of the labeling. The N-terminal α-amine of a protein generally has a lower pKa (around 7-8) compared to the ε-amine of a lysine residue (around 10.5). By carefully controlling the pH, it is possible to achieve preferential labeling of the N-terminus. However, studies have shown that in practice, lysine residues are often preferentially labeled at most pH conditions due to their abundance and accessibility on the protein surface. nih.gov While some studies suggest that NHS esters might react with other nucleophilic residues like serine, threonine, and tyrosine, especially at different pH values, the primary targets remain the N-terminal and lysine amines. nih.govnih.gov

| pH Condition | Effect on NHS Ester Reaction | Rationale | Reference |

| < 7.0 | Reaction rate is very low | Primary amines are protonated and non-nucleophilic. | lumiprobe.com |

| 7.2 - 8.5 | Optimal reaction rate | Balance between deprotonated amines and NHS ester stability. | thermofisher.comlumiprobe.com |

| > 8.5 | Decreased efficiency | Rapid hydrolysis of the NHS ester competes with aminolysis. | thermofisher.comlumiprobe.comjst.go.jp |

Azide (B81097) Reactivity in Bioorthogonal Click Chemistry

The two azide groups on the N-(NHS-PEG3)-N-bis(PEG3-azide) molecule provide handles for bioorthogonal ligation, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage in complex biological environments. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction shows a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The copper-catalyzed version is highly regiospecific, exclusively producing the 1,4-isomer. nih.gov

The accepted mechanism involves several steps and the participation of copper in the +1 oxidation state (Cu(I)). nih.gov The catalytic cycle is generally understood as follows:

Formation of Copper(I)-Acetylide: A terminal alkyne reacts with a Cu(I) species. The coordination of copper to the alkyne significantly increases the acidity of the terminal proton, facilitating its deprotonation to form a copper(I)-acetylide intermediate. nih.govnih.gov

Coordination and Cycloaddition: The azide then coordinates to the copper center. This brings the azide and the activated alkyne into proximity, leading to a stepwise cycloaddition. A six-membered copper-containing intermediate (a cupracycle) is proposed to form. organic-chemistry.orgnih.gov

Rearrangement and Product Release: This intermediate then rearranges, and subsequent protonolysis releases the stable 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue. acs.org

Computational and experimental studies suggest that the active catalytic species may involve more than one copper atom, with dinuclear or even trinuclear copper acetylide complexes being proposed as key intermediates that are more active than monomeric species. acs.orgtdl.orgacs.org

The performance of the CuAAC reaction, particularly in biological systems, is heavily dependent on the use of ligands that coordinate to the copper(I) catalyst. These ligands serve multiple crucial functions: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, prevent the formation of insoluble copper salts, and accelerate the rate of the cycloaddition. nih.govnih.gov

A variety of ligands have been developed to enhance CuAAC. One of the most widely used is tris(benzyltriazolylmethyl)amine (TBTA). researchgate.net However, its low water solubility has prompted the development of water-soluble and more biocompatible alternatives. These ligands often feature sulfonate or carboxylate groups to improve aqueous solubility and can be designed to minimize cellular toxicity. nih.gov

The table below summarizes some common ligands used to accelerate the CuAAC reaction. The choice of ligand can significantly impact reaction kinetics and biocompatibility. nih.govresearchgate.net

| Ligand | Key Features | Primary Applications | Reference |

| TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | High catalytic activity, stabilizes Cu(I). Low water solubility. | Organic synthesis, in vitro conjugation. | nih.govresearchgate.net |

| THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble analog of TBTA. | Bioconjugation in aqueous buffers. | researchgate.net |

| BTTES (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl) ethyl hydrogen sulfate) | Potent, water-soluble, low toxicity. | Live cell labeling. | nih.gov |

| BTTPS (3-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propyl hydrogen sulfate) | Improved kinetics over BTTES. | Biocompatible applications requiring high reaction rates. | nih.gov |

| Bathophenanthroline sulfonated (BPS) | Water-soluble phenanthroline-based ligand. | Bioconjugation. | researchgate.net |

| Tris(2-benzimidazolylmethyl)amine (BimH)3 | Increases reaction rate at low copper concentrations. | General CuAAC catalysis. | researchgate.net |

Solvent Effects on CuAAC Efficiency

Research has shown that a mixture of solvents is often necessary to achieve optimal results in CuAAC-mediated bioconjugation. For instance, while aqueous buffers are required for biological macromolecules, the limited water solubility of some catalysts and ligands, such as tris((1-benzyl-4-triazolyl)methyl)amine (TBTA), can hinder the reaction. plos.org The addition of polar organic solvents like dimethyl sulfoxide (DMSO) can improve the solubility of these components, thereby enhancing the reaction yield. plos.org Studies have demonstrated that increasing DMSO concentrations in aqueous buffers can lead to higher yields in CuAAC reactions involving proteins. plos.org However, organic solvents can also adversely affect the structure and function of biomolecules, necessitating a careful balance. plos.org

The choice between polar protic and aprotic solvents also plays a critical role. Polar protic solvents like ethanol (B145695) and tert-butanol (B103910) have been shown to afford better yields compared to nonpolar solvents such as toluene (B28343) or aprotic solvents like THF and acetonitrile (B52724) in certain systems. researchgate.net Water itself can be a highly effective solvent for CuAAC, sometimes promoting different reactivity, such as the formation of bis-triazolyl products where mono-triazolyl products are formed in DMF. nih.gov The use of sustainable solvents like polyethylene glycol (PEG) and glycerol (B35011) has also been explored, demonstrating high yields and offering environmental benefits. nih.govmdpi.com For PEGylated azides, the inherent properties of the PEG chains can influence solubility and reactivity in different solvent environments.

| Solvent System | Observation | Reference |

|---|---|---|

| Aqueous Buffer + DMSO | Increased DMSO concentration improves solubility of ligands like TBTA, enhancing reaction yield for protein conjugation. | plos.org |

| Water | Can promote different selectivity (e.g., bis-adducts) compared to organic solvents like DMF. | nih.gov |

| Polar Protic (e.g., EtOH, tBuOH) | Generally affords better yields than nonpolar or aprotic polar solvents for certain substrates. | researchgate.net |

| Nonpolar (e.g., Toluene, Cyclohexane) | Often results in unsatisfactory yields compared to polar solvents. | researchgate.net |

| Sustainable Solvents (e.g., PEG, Glycerol) | Can provide high yields while being environmentally friendly. | nih.govmdpi.com |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

To overcome the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. nih.govwmocollege.ac.in This reaction proceeds without a catalyst, driven by the high ring strain of a cyclooctyne (B158145), which reacts with an azide to form a stable triazole. nih.govmagtech.com.cn The azide groups on N-(NHS-PEG3)-N-bis(PEG3-azide) are ideal partners for this type of reaction.

The mechanism of SPAAC is a Huisgen 1,3-dipolar cycloaddition. thieme-connect.de In this concerted, pericyclic reaction, the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile. thieme-connect.deresearchgate.net The significant energy stored in the strained ring of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily under physiological conditions. nih.govresearchgate.net The reaction involves the simultaneous formation of new sigma bonds from the pi bonds of the reactants through a cyclic transition state. thieme-connect.de This process is highly selective and bioorthogonal, meaning it does not interfere with or is not affected by the vast majority of functional groups present in biological systems. magtech.com.cn

Design and Reactivity of Strained Alkyne Partners (e.g., DBCO, BCN)

The efficiency of SPAAC is critically dependent on the structure and reactivity of the strained alkyne. magtech.com.cn Various cyclooctynes have been developed to tune the balance between stability and reactivity. wmocollege.ac.in Among the most common are dibenzocyclooctyne (DBCO, also known as DIBAC or ADIBO) and bicyclo[6.1.0]nonyne (BCN). nih.govacs.org

Dibenzocyclooctyne (DBCO): This cyclooctyne features two fused benzene (B151609) rings, which contribute to its strain and provide a rigid structure. DBCO is known for its high reactivity towards azides and is frequently used in bioconjugation. nih.govacs.org Its reactivity can be further modulated by substituents on the aromatic rings. magtech.com.cn For instance, oxidation of an alcohol group on the cyclooctyne ring can increase reaction rates significantly. magtech.com.cn However, the bulky, sterically demanding structure of DBCO can sometimes hinder its reaction with sterically crowded azides. researchgate.net

Bicyclo[6.1.0]nonyne (BCN): BCN is a non-benzoannulated cyclooctyne that offers a good balance of reactivity and stability. nih.gov While generally exhibiting slightly slower kinetics with simple azides compared to DBCO, BCN can show enhanced reactivity with electron-poor azides through an inverse-electron-demand mechanism. nih.gov Its smaller size compared to DBCO may allow it to react more efficiently with sterically hindered azides. researchgate.net

The choice of strained alkyne partner for a linker like N-(NHS-PEG3)-N-bis(PEG3-azide) depends on the specific application, balancing the need for rapid kinetics with the stability of the reagent and potential steric factors of the target molecule.

Advanced Applications in Chemical Biology and Materials Science Research

Applications in Protein and Peptide Bioconjugation

The ability to covalently link biomolecules to other molecules or surfaces is fundamental to many diagnostic and therapeutic applications. N-(NHS-PEG3)-N-bis(PEG3-azide) provides a robust platform for such modifications, offering site-specific labeling, multivalent conjugations, and stable immobilization.

Site-Specific Labeling Strategies utilizing NHS Ester Reactivity

The N-hydroxysuccinimide (NHS) ester is a well-established functional group for amine-reactive chemistry. thermofisher.combroadpharm.com It reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, under physiological to slightly alkaline conditions (pH 7.2-9) to form stable, covalent amide bonds. thermofisher.comlumiprobe.com

While this reactivity is highly effective, a significant challenge in protein labeling is the lack of site-specificity. nih.govnih.gov Most proteins contain multiple lysine residues, and traditional NHS ester labeling results in a heterogeneous mixture of conjugates with modifications at various positions. nih.gov This non-selective labeling can potentially alter the protein's structure, interfere with its function, or complicate biophysical analysis. nih.govnih.gov

To overcome this limitation, researchers have developed strategies to direct the NHS ester reaction to a specific site. One such method involves converting the NHS-ester into a more chemoselective thioester, which can then specifically target an N-terminal cysteine residue. nih.govnih.gov This allows for the precise attachment of the linker to a predetermined location on the protein, ensuring a homogenous product with controlled stoichiometry. The use of N-(NHS-PEG3)-N-bis(PEG3-azide) in such a strategy would install two azide (B81097) groups at a specific location on a protein, ready for subsequent modifications.

| Feature | Description |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester |

| Target | Primary amines (-NH₂) on lysine residues and N-terminus |

| Reaction pH | 7.2 - 9.0 thermofisher.com |

| Bond Formed | Stable amide bond broadpharm.com |

| Challenge | Non-specific labeling due to multiple lysine residues nih.gov |

| Strategy for Specificity | Conversion of NHS-ester to a thioester for targeting N-terminal cysteine nih.govnih.gov |

Immobilization of Biomolecules onto Solid Supports for Assays and Sensors

The covalent attachment of biomolecules like antibodies, enzymes, or aptamers onto solid surfaces is crucial for the development of diagnostic assays (e.g., ELISA), biosensors, and affinity chromatography matrices. nih.gov N-(NHS-PEG3)-N-bis(PEG3-azide) serves as an effective crosslinker for this purpose.

The immobilization process can be approached in two primary ways:

Surface-First Activation: The solid support (e.g., a glass slide, magnetic bead, or nanofiber) is first functionalized with amine groups. The NHS ester of the linker is then reacted with these surface amines, presenting a surface decorated with azide groups. Subsequently, an alkyne-modified biomolecule can be "clicked" onto the surface.

Biomolecule-First Activation: The NHS ester is reacted with the primary amines of the biomolecule of interest. This azide-tagged biomolecule is then immobilized by reacting it with a surface that has been functionalized with alkyne groups.

The PEG spacers in the linker provide a hydrophilic cushion between the biomolecule and the solid support, which can help to preserve the protein's native conformation and activity by preventing denaturation on the surface. nih.gov This increased distance and flexibility can also enhance the accessibility of the immobilized biomolecule to its target in solution, improving the performance of assays and sensors. nih.gov

Role in Proteolysis Targeting Chimeras (PROTACs) Research

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. biochempeg.com A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. axispharm.com The linker is a critical component that dictates the efficacy of the PROTAC. axispharm.com

Design and Synthesis of PROTAC Linkers utilizing N-(NHS-PEG3)-N-bis(PEG3-azide)

N-(NHS-PEG3)-N-bis(PEG3-azide) is a valuable building block for the synthesis of PROTACs. biomart.cntargetmol.com The most common linker motifs in PROTAC design are PEG and alkyl chains, with approximately 55-65% of reported PROTACs incorporating a PEG element. biochempeg.comnih.gov PEG linkers are favored because they enhance water solubility and provide a straightforward way to adjust linker length, both of which are critical properties for PROTAC function. biochempeg.combiochempeg.com

The trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for a modular and efficient assembly of PROTACs. A typical synthetic route would involve:

Reacting the NHS ester with an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands).

Using the dual azide functionality to "click" onto an alkyne-modified ligand for the target protein.

This modular approach allows for the rapid synthesis of a library of PROTACs with different ligands and linker configurations, accelerating the discovery of potent and selective protein degraders. nih.gov

Investigating Linker Geometry and Length in PROTAC Efficacy in Model Systems

The linker in a PROTAC is far more than a simple spacer; it plays a crucial role in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The length, rigidity, and geometry of the linker are determining factors for a PROTAC's degradation efficiency. nih.govexplorationpub.com

Linker Length: An optimal linker length is essential. If the linker is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.comresearchgate.net Conversely, if the linker is too long, it may not effectively bring the two proteins into the correct proximity and orientation for the transfer of ubiquitin, reducing degradation efficiency. nih.govresearchgate.net

Linker Geometry and Flexibility: The PEG units in N-(NHS-PEG3)-N-bis(PEG3-azide) impart significant flexibility to the linker. precisepeg.com This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the binding surfaces of the two proteins and forming a stable ternary complex.

Researchers systematically synthesize series of PROTACs where the linker length is varied, often by adding or subtracting PEG units, to empirically determine the optimal length for a given target and E3 ligase pair. biochempeg.comnih.gov Studies have shown that even a subtle change, such as the addition of a single ethylene (B1197577) glycol unit, can dramatically impact degradation potency and selectivity. nih.gov Therefore, linkers like N-(NHS-PEG3)-N-bis(PEG3-azide) are instrumental in "linkerology" studies aimed at optimizing PROTAC efficacy. researchgate.net

| Parameter | Impact on PROTAC Efficacy |

| Linker Length | Critical for optimal ternary complex formation; too short or too long can abolish activity. nih.govexplorationpub.com |

| Flexibility | Allows conformational adjustments to facilitate protein-protein interactions. |

| Composition (PEG) | Enhances solubility and provides a scaffold for systematic length variation. biochempeg.combiochempeg.com |

| Attachment Points | Affects the spatial orientation of the bound proteins. |

Mechanistic Studies of Targeted Protein Degradation Facilitated by Branched Linkers

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that utilizes the cell's own machinery, specifically the ubiquitin-proteasome system, to eliminate disease-causing proteins. researchgate.netnih.gov A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules typically composed of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. njbio.combpsbioscience.com

The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. nih.gov N-(NHS-PEG3)-N-bis(PEG3-azide) is utilized as a precursor for building these critical linker structures. targetmol.com

Role of Branched Architecture: The branched structure of linkers derived from N-(NHS-PEG3)-N-bis(PEG3-azide) offers distinct advantages in mechanistic studies of TPD. The dual azide functionalities allow for the attachment of two separate molecular entities, which can include a ligand for the target protein and another molecule, such as a fluorescent dye or an affinity tag, in addition to the E3 ligase ligand attached via the NHS-ester end (or vice versa). This "three-arm" capability facilitates the construction of more complex and multifunctional PROTACs.

Research into TPD mechanisms investigates how linker length, composition, and geometry affect the efficiency of ternary complex formation and subsequent degradation. The defined PEG units in N-(NHS-PEG3)-N-bis(PEG3-azide) provide control over the spatial separation between the bound proteins. The branched nature can influence the relative orientation of the target protein and the E3 ligase, potentially enhancing the rate of ubiquitin transfer by presenting the target protein's lysine residues more favorably to the E3 ligase's active site. Studies have shown that linker length and composition are crucial for degradation potency, with different linkers showing optimal performance for different target sites. biorxiv.org By enabling the synthesis of varied and complex PROTAC architectures, branched linkers like N-(NHS-PEG3)-N-bis(PEG3-azide) are instrumental in probing these structure-activity relationships and optimizing degrader efficacy.

| Feature of Branched Linker | Potential Mechanistic Impact in TPD | Research Application |

| Dual Azide Groups | Allows for multivalent binding or attachment of probes. | Synthesis of PROTACs with dual-targeting capabilities or integrated imaging agents. |

| PEG Composition | Improves aqueous solubility and pharmacokinetic properties of the PROTAC. | Development of degraders with enhanced cellular permeability and in vivo stability. |

| Defined Length | Provides precise control over the distance and orientation between the target protein and E3 ligase. | Fine-tuning ternary complex formation to maximize ubiquitination efficiency. |

| Branched Structure | Can create unique vectoral properties for positioning the two bound proteins. | Exploring how spatial geometry influences the rate and selectivity of protein degradation. |

Applications in Nucleic Acid Functionalization

The unique reactivity of N-(NHS-PEG3)-N-bis(PEG3-azide) makes it an effective reagent for the chemical modification and functionalization of nucleic acids. Its heterotrifunctional nature allows for the covalent attachment to oligonucleotides and their subsequent integration into larger biomolecular constructs.

Conjugation to Amine-Modified Oligonucleotides

The modification of oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. A common strategy involves synthesizing oligonucleotides with a primary amine group, typically at the 3' or 5' terminus or on a modified nucleobase. This amine group serves as a chemical handle for further conjugation.

The NHS ester of N-(NHS-PEG3)-N-bis(PEG3-azide) is highly reactive and specific toward primary amines. cd-bioparticles.netbroadpharm.com In an aqueous buffer, typically at a pH between 7 and 9, the NHS ester reacts with the amine-modified oligonucleotide to form a stable and irreversible amide bond. broadpharm.com This reaction is efficient and proceeds under conditions that preserve the integrity of the nucleic acid structure. creative-biogene.com Once conjugated, the oligonucleotide is endowed with two terminal azide groups, which are available for subsequent reactions.

Table of Conjugation Reaction Components:

| Component | Function | Key Considerations |

|---|---|---|

| Amine-Modified Oligonucleotide | The nucleic acid backbone to be functionalized. | Must contain a primary amine (-NH2) for reaction. |

| N-(NHS-PEG3)-N-bis(PEG3-azide) | The trifunctional linker providing azide moieties. | NHS ester is moisture-sensitive and should be handled in an anhydrous solvent like DMSO before addition to the aqueous reaction. sigmaaldrich.com |

| Conjugation Buffer | Maintains pH for optimal reaction. | A buffer such as sodium borate (NaB) at pH 8.5 is commonly used. sigmaaldrich.com |

Integration into DNA/RNA-Based Scaffolds via Click Chemistry

Following the conjugation of N-(NHS-PEG3)-N-bis(PEG3-azide) to an oligonucleotide, the resulting two azide groups provide powerful tools for integration into larger scaffolds using click chemistry. medchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne. broadpharm.com This reaction has been shown to be compatible with RNA and DNA, enabling their precise modification and ligation. nih.govnih.gov

DNA and RNA can be designed to self-assemble into complex nanostructures, acting as scaffolds for the precise positioning of other molecules. By modifying specific locations on these scaffolds with alkyne groups, the azide-functionalized oligonucleotides can be "clicked" into place. The dual-azide feature of the linker allows a single oligonucleotide to act as a bridge, connecting to two different alkyne-modified points on a scaffold or linking two separate scaffolds together. This capability is invaluable for the construction of intricate DNA/RNA-based devices for applications in biosensing, targeted drug delivery, and molecular computing.

Contributions to Advanced Materials Science Research

The versatility of N-(NHS-PEG3)-N-bis(PEG3-azide) extends beyond biological macromolecules into the realm of materials science, where it is used to create functionalized surfaces and novel polymer architectures.

Surface Functionalization of Nanoparticles and Planar Substrates

The ability to control the surface chemistry of materials is fundamental to nanotechnology. N-(NHS-PEG3)-N-bis(PEG3-azide) is an ideal linker for modifying surfaces, such as those of nanoparticles or planar substrates (e.g., glass slides, silicon wafers), that have been pre-functionalized with primary amines. biosynth.com

The functionalization process involves two main steps:

Surface Attachment: The NHS ester of the linker reacts with the amine groups on the surface, covalently attaching the branched PEG structure. This step blankets the surface with a layer of PEG chains terminating in azide groups.

Secondary Conjugation: The azide-coated surface can then be further modified by clicking on molecules containing alkyne groups. broadpharm.com This allows for the attachment of a wide range of functionalities, including targeting ligands, drugs, or fluorescent dyes, to the material's surface.

This two-step approach provides a robust method for creating multifunctional surfaces for applications in medical diagnostics, drug delivery systems, and biomaterial engineering. biochempeg.com

Polymer Synthesis and Modification for Research Applications

In polymer science, N-(NHS-PEG3)-N-bis(PEG3-azide) serves as a heterotrifunctional crosslinking agent and a building block for complex polymer structures. Its ability to connect different polymer chains or graft side chains onto a polymer backbone enables the synthesis of materials with tailored properties. biosynth.com

For example, the NHS ester can be used to anchor the linker to a polymer chain that contains primary amine groups. The two azide groups extending from the backbone can then be used in subsequent click reactions. This allows for:

Crosslinking: If the azide groups react with alkyne-functionalized polymers, they can form crosslinked networks, leading to the formation of hydrogels or other soft materials.

Grafting: The azides can be used to attach, or "graft," other molecules or polymer chains onto the main backbone, creating graft copolymers with specialized functions. biochempeg.com

Table of Polymer Modification Applications:

| Application | Description | Resulting Material |

|---|---|---|

| Hydrogel Formation | Crosslinking of alkyne-modified polymer chains using the dual-azide linker. | A three-dimensional polymer network capable of absorbing large amounts of water. |

| Synthesis of Graft Copolymers | Attaching distinct side chains (via click chemistry) to a polymer backbone modified with the linker. | A polymer with combined properties from both the backbone and the grafted chains. |

| Creation of Functional Coatings | Anchoring the linker to a surface-bound polymer and then clicking on active molecules. | A surface with specific biological or chemical activity. |

Development of Hydrogel Systems with Tunable Bioconjugation Sites

Hydrogels, with their high water content and biocompatibility, are extensively used as scaffolds in tissue engineering and as matrices for controlled drug release. nih.gov The properties of these hydrogels can be precisely controlled through the use of specific crosslinking agents. Multi-arm PEG derivatives are particularly useful for this purpose, as their architecture influences the physical characteristics of the resulting hydrogel, such as swelling, degradation rate, and mechanical strength. nih.govclinicalresearchnewsonline.com

The N-(NHS-PEG3)-N-bis(PEG3-azide) linker offers a unique platform for creating hydrogels with tunable bioconjugation capabilities. The two azide termini can participate in crosslinking reactions, forming the hydrogel network, while the NHS ester remains as a latent site for subsequent bioconjugation.

Mechanism of Action:

Hydrogel Formation: The dual azide groups can react with molecules containing two or more alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. researchgate.netrsc.org By reacting with a multi-alkyne crosslinker, the N-(NHS-PEG3)-N-bis(PEG3-azide) molecules can form a stable, three-dimensional hydrogel network. nih.gov

Tunable Bioconjugation: The NHS ester group is reactive towards primary amines, such as those found on the side chains of lysine residues in proteins. biochempeg.com This allows for the covalent attachment of biomolecules like peptides, growth factors, or enzymes directly to the hydrogel matrix. nih.gov The density of these bioconjugation sites can be tuned by controlling the initial concentration of the N-(NHS-PEG3)-N-bis(PEG3-azide) linker used in the hydrogel formulation.

Research Findings:

While specific studies on N-(NHS-PEG3)-N-bis(PEG3-azide) for this application are not yet widely published, research on analogous multi-arm PEG hydrogels demonstrates the feasibility of this approach. For instance, studies using 4-arm and 8-arm amino-terminated PEGs have shown that the molecular architecture of the PEG crosslinker significantly impacts the hydrogel's properties. nih.govresearchgate.net It is conceivable that by mixing N-(NHS-PEG3)-N-bis(PEG3-azide) with other, non-functionalized multi-arm PEG-azide crosslinkers, one could precisely control the number of available NHS ester sites within the hydrogel, thereby tuning its bioactivity.

| Linker Feature | Role in Hydrogel System | Potential for Tunability |

| bis(PEG3-azide) | Forms the crosslinked hydrogel network via click chemistry with multi-alkyne molecules. | The ratio of azide to alkyne groups can be varied to control the crosslinking density and thus the mechanical properties of the hydrogel. |

| N-(NHS-PEG3) | Provides reactive sites for the covalent attachment of amine-containing biomolecules. | The concentration of the linker can be adjusted to control the density of bioconjugation sites. |

| PEG3 Spacers | Enhance water solubility and biocompatibility, and provide a flexible spacer between the hydrogel backbone and the conjugated biomolecule. | The length of the PEG chains can influence the accessibility of the bioconjugation sites. |

Development of Chemical Probes and Biosensors

The unique trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) makes it an ideal scaffold for the construction of complex chemical probes and biosensors. Its ability to connect one molecule via an amine linkage and two other molecules via click chemistry allows for the creation of multi-component systems with tailored functionalities.

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes. The development of probes with multiple fluorescent labels can enable advanced imaging techniques such as Förster Resonance Energy Transfer (FRET) or provide signal amplification.

N-(NHS-PEG3)-N-bis(PEG3-azide) can serve as a central scaffold for assembling such multi-label probes. A biomolecule of interest (e.g., a protein or antibody) can be attached to the NHS ester. Subsequently, two different alkyne-functionalized fluorophores can be "clicked" onto the two azide groups. This approach allows for the site-specific and stoichiometric labeling of the target biomolecule with two distinct fluorescent dyes.

Hypothetical Probe Construction:

| Component | Function | Attachment Site |

| Targeting Moiety (e.g., Antibody) | Binds to a specific biological target. | NHS ester (reacts with amine groups on the antibody). |

| Fluorophore 1 (e.g., Alkyne-FITC) | Emits light at a specific wavelength. | One of the azide groups (via click chemistry). |

| Fluorophore 2 (e.g., Alkyne-Cy5) | Emits light at a different wavelength, potentially acting as a FRET partner to Fluorophore 1. | The second azide group (via click chemistry). |

This modular approach, facilitated by the orthogonality of the NHS ester and azide reactions, allows for the combinatorial synthesis of a wide variety of fluorescent probes. mq.edu.au

Understanding how molecules interact with cell surface receptors is fundamental to drug discovery and cell biology. The development of synthetic scaffolds that can present multiple ligands for receptor binding can help to probe the effects of valency and ligand spacing on receptor activation.

N-(NHS-PEG3)-N-bis(PEG3-azide) can be used to create such multivalent receptor-targeting scaffolds. For instance, a molecule that anchors the scaffold to a surface or a larger carrier molecule could be attached via the NHS ester. The two azide groups can then be used to attach two copies of a receptor-binding ligand (e.g., a peptide or small molecule) that has been modified with an alkyne group.

Research on Analogous Systems:

Studies on multivalent constructs have shown that they can exhibit increased affinity for their targets compared to their monovalent counterparts. nih.gov For example, a clickable C-glycosyl scaffold has been used to attach two c(RGDfK) peptides, which target integrin receptors, resulting in enhanced binding affinity. mdpi.com Similarly, branched PEG linkers are utilized in the development of antibody-drug conjugates (ADCs) to increase the drug-to-antibody ratio, thereby enhancing their therapeutic efficacy. broadpharm.com The N-(NHS-PEG3)-N-bis(PEG3-azide) linker is well-suited for such applications, providing a straightforward method for creating divalent probes or therapeutic agents.

The flexible PEG3 spacers in the N-(NHS-PEG3)-N-bis(PEG3-azide) molecule also play a crucial role, providing sufficient distance between the conjugated ligands to allow for simultaneous binding to multiple receptor subunits, potentially leading to enhanced receptor clustering and signaling.

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-(NHS-PEG3)-N-bis(PEG3-azide). These techniques provide detailed information about the compound's atomic composition, functional groups, and chemical environment, verifying that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation and purity assessment of N-(NHS-PEG3)-N-bis(PEG3-azide). ¹H NMR is particularly informative, providing data on the number and type of hydrogen atoms in the molecule.

In a typical analysis, the compound is dissolved in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃), methanol-d4 (B120146) (CD₃OD), or dimethyl sulfoxide-d6 (DMSO-d6). rsc.org The resulting spectrum would be expected to show characteristic signals corresponding to the different segments of the molecule.

Key Expected ¹H NMR Signals:

PEG Linker Protons: A series of overlapping multiplets, typically observed in the range of 3.5-3.7 ppm, are characteristic of the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).

NHS Ester Protons: A distinct singlet peak around 2.8-2.9 ppm corresponds to the four equivalent protons of the succinimide (B58015) ring.

Alkyl Protons adjacent to Azide (B81097): The methylene (B1212753) protons directly attached to the azide functional groups (-CH₂-N₃) would appear as a triplet at approximately 3.4 ppm.

The integration of these peak areas allows for the quantification of protons in each part of the molecule, confirming the structural ratio of the components. The absence of significant unassigned peaks is a strong indicator of high purity. While specific chemical shift values can vary slightly based on the solvent and instrument, the pattern and integration are key identifiers. Many commercial suppliers confirm the structure of their product using NMR. broadpharm.combroadpharm.com

| Molecular Segment | Expected ¹H NMR Chemical Shift (δ, ppm) | Signal Multiplicity |

| PEG Chain Protons (-O-CH₂-CH₂-O-) | ~3.5 - 3.7 | Multiplet |

| Protons adjacent to Azide (-CH₂-N₃) | ~3.4 | Triplet |

| N-Hydroxysuccinimide Ring Protons | ~2.8 | Singlet |

Table 1: Predicted ¹H NMR spectral data for N-(NHS-PEG3)-N-bis(PEG3-azide) based on typical values for its constituent functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the N-(NHS-PEG3)-N-bis(PEG3-azide) molecule. This technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

The IR spectrum provides a molecular fingerprint, and for this compound, several characteristic absorption bands are expected:

Azide (N₃) Stretch: A strong, sharp, and highly characteristic absorption peak is expected to appear around 2100 cm⁻¹. The presence of this peak is a definitive indicator of the azide functional groups.

Ester Carbonyl (C=O) Stretch: The NHS ester exhibits two characteristic carbonyl stretching bands. One strong band appears around 1785 cm⁻¹ and a second, slightly weaker band, is found near 1745 cm⁻¹. The presence of both is a key signature of the NHS ester.

Ether (C-O-C) Stretch: The polyethylene (B3416737) glycol backbone will produce a very strong and typically broad absorption band in the region of 1150-1085 cm⁻¹, which is characteristic of aliphatic ether linkages.

| Functional Group | Vibrational Mode | Expected Absorption Frequency (cm⁻¹) |

| Azide (-N₃) | Asymmetric Stretch | ~ 2100 |

| NHS Ester Carbonyl (O=C-O-C=O) | Symmetric & Asymmetric Stretch | ~ 1785 and ~ 1745 |

| Ether (-C-O-C-) | Stretch | ~ 1150 - 1085 |

Table 2: Key IR absorption frequencies for the functional groups in N-(NHS-PEG3)-N-bis(PEG3-azide).

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of N-(NHS-PEG3)-N-bis(PEG3-azide) and assessing its purity. Electrospray ionization (ESI) is a common technique used for this type of analysis, as it is a soft ionization method suitable for polar, non-volatile molecules like PEGs. rsc.org

The analysis confirms the identity of the compound by matching the experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the calculated theoretical mass. The molecular formula for N-(NHS-PEG3)-N-bis(PEG3-azide) is C₂₉H₅₂N₈O₁₃, corresponding to a monoisotopic mass of approximately 720.37 g/mol and an average molecular weight of 720.78 g/mol . precisepeg.combiosynth.com MS can detect this mass with high accuracy, providing strong evidence of the compound's identity. Furthermore, MS is highly sensitive for detecting impurities, which would appear as ions with different m/z values, allowing for impurity profiling.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₂N₈O₁₃ | broadpharm.comprecisepeg.combiosynth.com |

| Average Molecular Weight | 720.78 g/mol | precisepeg.com |

| Purity (Typical) | >95% or >98% | broadpharm.comprecisepeg.comaxispharm.com |

| CAS Number | 2182602-16-8 | cd-bioparticles.netbiosynth.com |

Table 3: Physicochemical properties of N-(NHS-PEG3)-N-bis(PEG3-azide).

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of N-(NHS-PEG3)-N-bis(PEG3-azide) during its synthesis and the final assessment of its purity. These methods separate the components of a mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of N-(NHS-PEG3)-N-bis(PEG3-azide). broadpharm.combiosynth.com The most common mode used is reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.

In a typical RP-HPLC analysis, a C18 column is used as the stationary phase. rsc.org The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724), often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. rsc.org The compound is injected into the system, and as the concentration of the organic solvent in the mobile phase increases, the compound desorbs from the column and travels to the detector.

The purity is determined by integrating the area of the main peak in the resulting chromatogram and comparing it to the total area of all peaks, with detection commonly performed using UV absorbance at wavelengths such as 210 nm or 254 nm. rsc.org Commercial batches of this reagent typically report purities exceeding 95%. precisepeg.comaxispharm.com

| Parameter | Typical Condition |

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% TFA |

| Elution Mode | Linear Gradient (Increasing concentration of Mobile Phase B) |

| Detection | UV Absorbance at 210 nm and 254 nm |

Table 4: Typical analytical RP-HPLC conditions for purity assessment of PEG-containing molecules. rsc.org

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a valuable technique for characterizing the polymeric nature of N-(NHS-PEG3)-N-bis(PEG3-azide). Unlike HPLC which separates based on chemical interaction, GPC separates molecules based on their hydrodynamic volume, or size in solution.

This method is particularly useful for:

Confirming Monodispersity: The "PEG3" designation in the compound's name indicates that each PEG arm is a discrete PEG, meaning it has a precise, defined length rather than a distribution of chain lengths (polydispersity). GPC can confirm this monodispersity, which would be observed as a single, sharp peak in the chromatogram.

Detecting Aggregates: GPC can effectively identify the presence of high-molecular-weight species, such as dimers or larger aggregates, which would elute earlier than the monomeric compound. rsc.org This is crucial for ensuring the quality of the reagent, as aggregates can lead to unintended cross-linking in conjugation reactions.

The analysis provides confidence that the reagent is structurally uniform and free from undesirable polymeric impurities or aggregates.

Quantitative Analysis of Functional Group Content

Quantitative analysis ensures the linker's purity and functionality, which is paramount for its successful application in creating well-defined bioconjugates.

While direct titration of the NHS ester in N-(NHS-PEG3)-N-bis(PEG3-azide) is challenging due to its moisture sensitivity and the competing hydrolysis reaction, indirect methods are employed to assess its amine reactivity. thermofisher.comaxispharm.com These methods typically involve reacting the NHS ester with an excess of a primary amine-containing compound and then quantifying the unreacted amine.

A common approach involves reacting the NHS ester with a known concentration of a small molecule containing a primary amine, such as ethanolamine (B43304). researchgate.net After the reaction is complete, the remaining unreacted ethanolamine can be quantified. This is often achieved through a colorimetric assay, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay. researchgate.netd-nb.info TNBS reacts with primary amines to produce a colored product that can be measured spectrophotometrically. researchgate.net By comparing the amount of unreacted amine to the initial amount, the quantity of NHS ester that reacted can be determined, thus providing an indirect measure of the amine reactivity of the linker.

The reaction conditions, including pH, temperature, and reaction time, must be carefully controlled to ensure complete reaction of the NHS ester and to minimize hydrolysis, which is a competing reaction that consumes the NHS ester. thermofisher.comthermofisher.com NHS ester reactions are typically performed in buffers at a pH of 7.2–8.5. thermofisher.com The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C, highlighting the need for precise experimental control. thermofisher.com

Table 1: Example Data for Indirect Quantification of NHS Ester Reactivity using TNBS Assay

| Parameter | Value |

|---|---|

| Initial Ethanolamine Concentration | 1.0 mM |

| Final Ethanolamine Concentration (Post-reaction) | 0.2 mM |

| Calculated Reacted NHS Ester | 0.8 mM |

| Reaction Buffer | 0.1 M Sodium Phosphate, pH 7.5 |

| Reaction Time | 1 hour |

| Reaction Temperature | 25°C |

Note: This table presents hypothetical data for illustrative purposes.

The two azide groups of N-(NHS-PEG3)-N-bis(PEG3-azide) are critical for its utility in "click chemistry" reactions. cd-bioparticles.net Spectrophotometric methods provide a robust means for quantifying these azide functionalities.

One widely used method is based on the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. chemrxiv.orgresearchgate.net In this assay, the azide-containing compound is reacted with a known excess of a cyclooctyne (B158145) reagent, such as dibenzocyclooctyne (DBCO), which has a characteristic UV absorbance. chemrxiv.orgd-nb.info The triple bond in the DBCO molecule exhibits a distinct absorption band around 308 nm, which disappears upon reaction with an azide. chemrxiv.orgd-nb.info

By measuring the decrease in absorbance at this wavelength, the amount of DBCO that has reacted can be calculated using the Beer-Lambert law. chemrxiv.org This, in turn, allows for the quantification of the azide groups present in the original molecule. This method is advantageous as it is highly specific and can be performed under mild conditions without the need for a copper catalyst. chemrxiv.orgresearchgate.net Research has shown this UV-Vis tracking method to be accurate for determining the number of azide groups on various molecules, including nanoparticles. chemrxiv.orgd-nb.info

Another approach involves reacting the azide with a phosphine (B1218219) reagent, such as triphenylphosphine, in a Staudinger ligation. This reaction can be monitored by observing changes in the UV-Vis spectrum of the reactants or products.

Table 2: Example Data for Azide Quantification using a DBCO-Based Spectrophotometric Assay

| Parameter | Value |

|---|---|

| Initial DBCO Concentration | 0.5 mM |

| Absorbance of DBCO at 308 nm (Initial) | 0.6 |

| Absorbance of DBCO at 308 nm (Final) | 0.1 |

| Molar Extinction Coefficient (ε) of DBCO at 308 nm | 12,000 L mol⁻¹ cm⁻¹ |

| Calculated Azide Concentration | 0.0417 mM |

Note: This table presents hypothetical data for illustrative purposes. The calculated azide concentration represents the concentration of the azide groups that reacted with DBCO.

Computational Chemistry and Structural Analysis of N Nhs Peg3 N Bis Peg3 Azide

Molecular Modeling and Conformation Studies of the PEG Linker

Molecular dynamics (MD) simulations are a key tool for understanding the behavior of PEG chains in different environments. researchgate.net Both all-atom and coarse-grained models have been developed to simulate PEGylated molecules, revealing crucial information about their structure, dynamics, and interactions. mdpi.comnih.gov For N-(NHS-PEG3)-N-bis(PEG3-azide), with its three short PEG3 arms, these simulations predict a high degree of dynamic motion and conformational variability.

Flexibility and Rotational Freedom Analysis

The flexibility of a linker is critical for its function, allowing the conjugated molecules to orient themselves for optimal interaction. nih.gov The PEG chains in N-(NHS-PEG3)-N-bis(PEG3-azide) are characterized by a high degree of rotational freedom around the C-C and C-O bonds. The molecule possesses a significant number of rotatable bonds, contributing to its conformational flexibility. guidechem.comchemscene.com This inherent flexibility can be crucial in overcoming steric hindrance during bioconjugation. nih.gov Studies on proteins with flexible linkers have shown that this freedom can permit significant reorientation of protein domains, which is a plausible model for how the arms of this linker can position its reactive ends. pnas.orgpnas.org The introduction of a PEG linker can also increase the degree of freedom for attached moieties, which can influence intramolecular aggregation and binding dynamics. rsc.org

Table 1: Calculated Physicochemical Properties of N-(NHS-PEG3)-N-bis(PEG3-azide)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H52N8O13 | guidechem.com |

| Molecular Weight | 720.77 g/mol | guidechem.com |

| Rotatable Bond Count | 38 | guidechem.com |

| Hydrogen Bond Acceptor Count | 18 | guidechem.com |

| Topological Polar Surface Area | 179 Ų | guidechem.com |

| Complexity | 931 | guidechem.com |

Impact of PEG Length on Conjugate Spatial Orientation

The length of the PEG linker has a profound impact on the properties and spatial orientation of the final conjugate. While this specific molecule contains short PEG3 units, broader research on varying PEG chain lengths provides valuable context. MD simulations have shown that longer PEG chains can wrap around peptides, increasing their helicity by shielding them from the solvent. researchgate.net This shielding effect is dependent on interactions with both polar and hydrophobic residues. nih.govresearchgate.net

Generally, as PEG chain length increases, the hydrodynamic radius of the conjugate also increases. researchgate.net This can prolong circulation half-life in therapeutic applications. nih.govmdpi.com However, linker length is a critical optimization parameter; a linker that is too short may cause steric clashes preventing binding, while one that is too long can lead to a lower effective concentration at a target site. researchgate.net Studies on antibody-nanocarrier conjugates have demonstrated that linker length directly influences targeting efficiency, with shorter PEG linkers (2-5 kDa) sometimes resulting in stronger interactions and higher uptake compared to longer chains (10-20 kDa). mdpi.comdovepress.com This highlights the nuanced role that even short PEG3 linkers play in mediating the distance and orientation between conjugated partners.

Table 2: Influence of PEG Linker Length on Conjugate Properties (Illustrative Examples)

| Property | Short PEG Linker | Long PEG Linker | Key Finding | Reference(s) |

|---|---|---|---|---|

| Peptide Helicity | Modest Increase | Significant Increase | Longer PEGs provide greater solvent shielding, stabilizing secondary structures. | researchgate.net |

| Hydrodynamic Radius | Smaller | Larger | Increased size reduces renal clearance. | researchgate.net |

| Tumor Accumulation | Lower | Higher | Longer linkers can improve in vivo particle distribution and tumor targeting. | dovepress.com |

| Receptor Binding | Can be optimal | Can decrease | Length must be optimized to avoid steric hindrance and low effective molarity. | researchgate.netmdpi.com |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. rsc.org For N-(NHS-PEG3)-N-bis(PEG3-azide), these calculations can predict the reactivity of its functional groups: the NHS ester and the terminal azides.

Frontier Molecular Orbital (FMO) Analysis of NHS Ester and Azide (B81097) Groups